6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20433035
InChI: InChI=1S/C7H7N3O/c1-4-2-6(11)5-3-8-10-7(5)9-4/h2-3H,1H3,(H2,8,9,10,11)
SMILES:
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol

CAS No.:

Cat. No.: VC20433035

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol -

Specification

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 6-methyl-1,7-dihydropyrazolo[3,4-b]pyridin-4-one
Standard InChI InChI=1S/C7H7N3O/c1-4-2-6(11)5-3-8-10-7(5)9-4/h2-3H,1H3,(H2,8,9,10,11)
Standard InChI Key UYFGTXBJLVCJGR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)C2=C(N1)NN=C2

Introduction

Structural and Molecular Features

Core Architecture

The compound’s structure consists of a bicyclic framework where a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The hydroxyl group at position 4 and the methyl group at position 6 introduce steric and electronic modifications that influence reactivity and target binding.

Table 1: Molecular Data for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol

PropertyValueSource
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
IUPAC Name6-Methyl-1,7-dihydropyrazolo[3,4-b]pyridin-4-one
CAS Number17902-29-3
SMILESCC1=CC(=O)C2=C(N1)NN=C2

The planar arrangement of the fused rings facilitates π-π stacking interactions with biological targets, while the hydroxyl group enhances hydrogen-bonding potential.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the methyl group at position 6 resonates near δ 2.5 ppm, while the aromatic protons appear between δ 7.0–8.5 ppm. Mass spectrometry confirms the molecular ion peak at m/z 149.15, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves cyclization of substituted pyrazoles or pyridine precursors. One common method employs:

  • Condensation of 6-methylpyridin-4-ol with hydrazine derivatives under acidic conditions to form the pyrazole ring.

  • Microwave-assisted cyclization to enhance reaction efficiency and yield.

Table 2: Representative Synthetic Conditions

MethodReagentsTemperatureYield (%)
Conventional cyclizationHydrazine hydrate, HCl80°C, 12 hr65–70
Microwave synthesisHydrazine, DMF120°C, 30 min85–90

Microwave methods reduce reaction times from hours to minutes while improving purity.

Purification and Analysis

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound. Thin-layer chromatography (TLC) with UV visualization monitors reaction progress.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol but limited solubility in water . Stability studies indicate degradation under prolonged exposure to light or temperatures above 40°C .

Table 3: Solubility Profile

SolventSolubility (mg/mL)
DMSO25.3
Methanol18.7
Water0.9

Thermal Properties

Differential scanning calorimetry (DSC) shows a melting point of 210–215°C, indicative of a crystalline structure.

Biological Activities and Mechanisms

Kinase Inhibition

6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol demonstrates inhibitory activity against cyclin-dependent kinases (CDKs), with IC₅₀ values ranging from 0.5–2.0 μM in in vitro assays. The hydroxyl group forms hydrogen bonds with kinase ATP-binding pockets, while the methyl group enhances hydrophobic interactions.

Anti-inflammatory Effects

In murine models, the compound reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 40–60% at 10 mg/kg doses, likely through NF-κB pathway modulation.

Applications in Drug Discovery

Anticancer Agents

Derivatives of this compound exhibit cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with GI₅₀ values of 1.2–3.8 μM. Structural analogs with halogen substitutions at position 3 show enhanced potency.

Challenges and Future Directions

Despite its promise, the compound faces limitations:

  • Poor bioavailability due to low aqueous solubility .

  • Metabolic instability in hepatic microsomal assays.

Future research should prioritize:

  • Prodrug formulations to enhance solubility.

  • Structure-activity relationship (SAR) studies to optimize substitution patterns.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator